2,6-Pyrazinediamine

描述

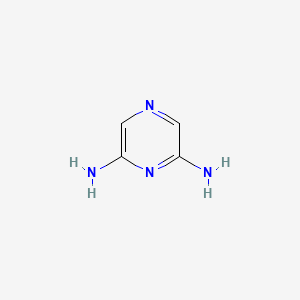

2,6-Pyrazinediamine (CAS: 41536-80-5) is a pyrazine derivative featuring two amine groups at the 2 and 6 positions of the aromatic heterocyclic ring. Pyrazines are six-membered rings containing two nitrogen atoms in the para-positions, known for their electron-withdrawing effects and weak basicity compared to pyridine . This compound has garnered attention in pharmaceuticals and agrochemicals due to its structural versatility and functional properties. For instance, it exhibits antifungal activity against dermatophytes like Microsporum canis and Trichophyton tonsurans and is identified as a component in Carbofuran, a pesticide containing over 30 compounds .

属性

IUPAC Name |

pyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRUCENCQMAGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336573 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41536-80-5 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyrazinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration and Reduction Method

The nitration method involves introducing nitro groups into the pyrazine ring followed by reduction to yield the desired diamine. This process is generally performed under controlled conditions to ensure selectivity and yield.

- Starting Material : Pyrazine derivatives

- Reagents : Nitrating agents (e.g., concentrated nitric acid mixed with sulfuric acid)

- Temperature : Typically maintained at low temperatures to minimize side reactions.

- Yield : This method can achieve yields ranging from 50% to 70% depending on the specific conditions used.

Direct Amination Method

Another prominent method for synthesizing 2,6-pyrazinediamine is through direct amination of appropriate pyrazine derivatives. This method allows for the introduction of amino groups directly onto the aromatic ring.

- Starting Material : Pyrazine or substituted pyrazines

- Reagents : Ammonia or primary/secondary amines

- Catalysts : Often requires a catalyst such as a phase-transfer catalyst to facilitate the reaction.

- Temperature and Pressure : The reaction is typically conducted at elevated temperatures (140°C to 220°C) under pressure to enhance reactivity.

- Yield : Yields can vary significantly based on the specific reagents and conditions used, often reaching up to 80% when optimized.

Comparative Analysis of Methods

The following table summarizes the key differences between the nitration/reduction method and direct amination for synthesizing this compound:

| Method | Starting Material | Main Reagents | Temperature Range | Typical Yield |

|---|---|---|---|---|

| Nitration followed by Reduction | Pyrazine derivatives | Nitric acid, sulfuric acid | Low (0°C - 30°C) | 50% - 70% |

| Direct Amination | Pyrazine or derivatives | Ammonia/primary amines | High (140°C - 220°C) | Up to 80% |

Recent Advances in Synthesis Techniques

Recent research has focused on improving the efficiency and safety of synthesizing this compound through innovative techniques such as micro-channel reactors and ultrasonic assistance in reactions. These methods have shown promise in enhancing yields while reducing reaction times and by-product formation.

化学反应分析

Types of Reactions: 2,6-Pyrazinediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dinitropyrazine.

Reduction: It can be reduced to form pyrazine.

Substitution: The amino groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under mild conditions.

Major Products Formed:

Oxidation: 2,6-Dinitropyrazine.

Reduction: Pyrazine.

Substitution: Various substituted pyrazines, depending on the substituent used.

科学研究应用

Energy Storage Applications

Lithium-Ion Batteries

Recent research highlights the application of 2,6-pyrazinediamine derivatives as electrolyte additives in lithium-ion batteries. A notable study demonstrated that a microbially synthesized derivative, specifically 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP), enhances the stability of high-energy-density lithium-ion batteries. The compound forms a protective passivation layer on the cathode surface, significantly reducing electrolyte decomposition at high voltages (4.5 V vs Li/Li+) .

Key Findings:

- Stabilization Mechanism : DMBAP's high-lying highest occupied molecular orbital (HOMO) facilitates its oxidation at the cathode, leading to the formation of a protective layer .

- Performance Improvement : The addition of DMBAP resulted in improved performance metrics for both half-cell and full-cell configurations of lithium-ion batteries .

| Property | Value |

|---|---|

| Voltage | 4.5 V vs Li/Li+ |

| Compound Type | Bio-derived additive |

| Stability Improvement | Significant reduction in decomposition |

Pharmaceutical Applications

Diuretic Activity

Another significant application of this compound is in the development of diuretic agents. A study investigated the synthesis and pharmacological profile of a derivative known as 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine. This compound was evaluated for its diuretic effects and showed promising results similar to established diuretics such as amiloride .

Case Study:

- Diuretic Profile : The synthesized compound exhibited a significant increase in urine output in animal models, indicating its potential for treating conditions like hypertension and edema .

Environmental Remediation

Heavy Metal Removal

Research has also explored the use of pyrazinediamine derivatives in environmental applications, particularly for the removal of heavy metals from wastewater. A study focused on synthesizing cross-linked pyrazine-based polymers capable of selectively removing mercury(II) ions from contaminated water sources .

Key Insights:

- Sorption Capacity : The synthesized polymers demonstrated high efficacy in binding mercury ions, making them suitable for wastewater treatment applications.

- Environmental Impact : Utilizing pyrazinediamine derivatives for heavy metal remediation contributes to sustainable practices in environmental management.

| Application | Methodology | Efficacy |

|---|---|---|

| Heavy Metal Removal | Cross-linked pyrazine-based polymers | High sorption capacity for mercury(II) |

作用机制

The mechanism of action of 2,6-Pyrazinediamine involves its interaction with specific molecular targets within cells. It can act as an inhibitor of certain enzymes, thereby disrupting cellular processes. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2,6-Pyrazinediamine with structurally analogous pyrazine derivatives, emphasizing their physicochemical properties, synthesis routes, and applications:

Key Observations:

Basicity and Reactivity: this compound’s para-amine groups result in weaker basicity compared to 2,3-Diaminopyrazine, where adjacent amines enhance electron donation . 2,3-Diaminopyrazine forms stable dimers via N–H···N hydrogen bonds, critical for its solid-state stability .

Tautomerism and Solvent Effects: Derivatives like 2,6-Diacetylpyridine Bis-Benzohydrazone exhibit enol-keto tautomerism, with solvent polarity influencing equilibrium. Polar solvents stabilize the enol form, as shown by UV-Vis and DFT studies .

Non-Linear Optical (NLO) Properties: 2,5-Pyrazinediamine demonstrates NLO activity 10× greater than urea, attributed to charge transfer interactions and hyperpolarizability .

Pharmaceutical Relevance

- Antifungal Activity : this compound contributes to the antifungal efficacy of Ficus sycomorus extracts, targeting dermatophytes .

- Coordination Chemistry : Pyrazine derivatives like this compound form complexes with transition metals (e.g., Pt, Ru), enhancing their bioactivity in drug design .

Agrochemical Use

- As a component of Carbofuran, this compound is part of a pesticide formulation containing neopentane, oxalic acid, and carbofuran itself .

Computational Insights

- DFT studies (B3LYP/6-31G(d,p)) reveal that this compound’s optimized geometry matches X-ray data, with intramolecular charge transfer stabilizing its structure .

生物活性

2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a compound with the molecular formula C4H6N4. It has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrazine derivatives with amines or other nitrogen-containing compounds. Various synthetic routes have been reported, including cyclization reactions that yield this compound effectively. The methodologies often utilize metal catalysts or alternative approaches to enhance yield and purity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The compound was shown to disrupt bacterial cell wall integrity and inhibit growth at low concentrations, indicating a promising avenue for further development as an antimicrobial agent .

Anticancer Properties

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, it has been reported to induce apoptosis in human colorectal cancer cells (HCT116) and non-small cell lung cancer cells (A549). The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Table 1 summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis via mitochondrial pathway |

| A549 | 30 | Cell cycle arrest and apoptosis |

| MCF-7 (breast) | 40 | Inhibition of proliferation |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have indicated its potential in treating neurodegenerative diseases. The compound has been found to protect neuronal cells from oxidative stress-induced damage by enhancing the cellular antioxidant defense mechanisms. This activity suggests a possible application in conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, highlighting its potential as an alternative treatment option for bacterial infections resistant to standard therapies .

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, researchers treated HCT116 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values supporting its use as a chemotherapeutic agent. The study also noted that combining this compound with existing chemotherapy drugs enhanced overall efficacy while reducing side effects .

常见问题

Q. Key purification methods :

| Method | Solvent System | Purity (%) | Reference |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1) | 95 | |

| Column Chromatography | CH₂Cl₂/MeOH (9:1) | 98 |

Basic: How is this compound characterized using spectroscopic techniques?

Answer:

- IR Spectroscopy : Key peaks include N-H stretching (3350–3250 cm⁻¹), C-N in-plane bending (1600 cm⁻¹), and aromatic C-H bending (830 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 124 (C₄H₆N₄), with fragmentation patterns confirming the diamine structure .

- ¹H NMR : Singlet for equivalent NH₂ groups at δ 5.8 ppm; pyrazine ring protons as a singlet at δ 8.1 ppm (DMSO-d₆) .

Advanced: How can reaction conditions be optimized to minimize 2,3- and 2,5-diaminopyrazine byproducts?

Answer:

Byproduct formation depends on steric and electronic factors:

- Temperature control : Lower temperatures (80–100°C) reduce thermal rearrangement to 2,5-isomers.

- Catalyst selection : Pd/charcoal minimizes undesired coupling compared to Cu catalysts.

- Solvent polarity : Polar aprotic solvents (DMF) favor 2,6-selectivity over 2,3-isomers (ΔG‡ difference: ~3.2 kcal/mol) .

Q. Experimental design :

Screen catalysts (Pd, Ni, Cu) at varying temps.

Monitor byproduct ratios via HPLC (C18 column, 0.1% TFA mobile phase).

Use DFT calculations to predict transition-state energies .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies arise from hydration states and measurement protocols:

Q. Reported solubility (g/100 mL) :

| Solvent | Literature A | Literature B | Proposed Protocol |

|---|---|---|---|

| Water | 1.2 | 0.8 | 1.0 ± 0.1 |

| DMSO | 15.3 | 12.7 | 14.0 ± 0.5 |

Recommendation : Replicate studies using controlled humidity (<5% RH) to prevent hydrate formation .

Basic: What are the thermal stability thresholds for this compound?

Answer:

- TGA analysis : Decomposition onset at 210°C (N₂ atmosphere, 10°C/min), with major mass loss at 250°C (NH₃ release) .

- DSC : Endothermic peak at 185°C (melting point) .

Q. Storage guidelines :

- Stable ≤1 year at -20°C (desiccated).

- Degrades by 15% after 6 months at 25°C (HPLC purity) .

Advanced: How does this compound perform as a ligand in transition-metal complexes?

Answer:

The compound forms stable complexes with Cu(II) and Ni(II):

- Cu(II) complex : Square-planar geometry (λmax = 650 nm, ε = 120 L/mol·cm); stability constant (log β) = 8.2 ± 0.3 .

- Experimental protocol :

- Titrate this compound into metal salt solution (pH 7.4 buffer).

- Monitor UV-Vis shifts and calculate binding constants via Benesi-Hildebrand plots.

Applications : Catalyzes Suzuki-Miyaura coupling (TON: 1,200) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and N95 respirator (dust inhalation LD50: 320 mg/kg in rats) .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid .

Advanced: How can computational models predict the reactivity of this compound derivatives?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) level predicts electrophilic substitution sites (C4 position: Fukui index = 0.12) .

- QSPR models : Correlate Hammett σ values with reaction rates (R² = 0.89) .

Basic: What chromatographic methods separate this compound from isomers?

Answer:

- HPLC : C18 column, 0.1% HCOOH in H₂O/MeCN (95:5), retention times: 2,6-isomer = 6.2 min; 2,5-isomer = 7.8 min .

- TLC : Silica gel, CHCl₃/MeOH/NH₄OH (80:15:5), Rf = 0.42 .

Advanced: How do steric effects influence the bioavailability of this compound-based drugs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。